3,6,9,12,15-Pentaoxaheptadecane

Beschreibung

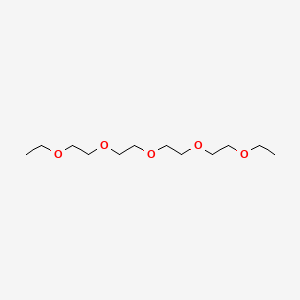

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWALOBQJFOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052099 | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4353-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Derivatization of 3,6,9,12,15 Pentaoxaheptadecane

Established Synthetic Routes for Oligoethylene Glycols and their Extensions to 3,6,9,12,15-Pentaoxaheptadecane

The synthesis of well-defined oligoethylene glycols like this compound has been a subject of extensive research, leading to several established methodologies. These routes are often extensions of general strategies for creating poly(ethylene glycol) (PEG) chains, with specific adaptations to control the precise number of repeating units.

Williamson Ether Synthesis and Optimized Reaction Conditions

The Williamson ether synthesis stands as a cornerstone for the construction of ether linkages, making it a highly relevant and widely employed method for synthesizing oligoethylene glycols. byjus.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of an oligoethylene glycol monoalkoxide with an appropriate halo-terminated oligoethylene glycol fragment.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key factors that are optimized to maximize yield and purity include the choice of base, solvent, and temperature. byjus.comnumberanalytics.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are commonly used to deprotonate the hydroxyl group of the oligoethylene glycol, forming the reactive alkoxide. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often favored as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.com The reaction temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate without promoting side reactions. byjus.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 40 |

This table illustrates the significant impact of the base and solvent system on the reaction yield in a typical Williamson ether synthesis. The use of strong bases in polar aprotic solvents generally leads to higher yields. numberanalytics.com

A stepwise approach on a solid support has also been developed for the synthesis of specific oligoethylene glycol derivatives. nih.gov This method involves a synthetic cycle of deprotonation, Williamson ether formation (coupling), and detritylation, offering a chromatography-free route to monodisperse products. nih.gov

Coupling Reactions Involving Tosylate and Halide Precursors

Beyond the classical Williamson ether synthesis, coupling reactions involving tosylate and halide precursors are instrumental in the construction of oligoethylene glycols. Tosylates are excellent leaving groups, making them highly effective in nucleophilic substitution reactions for forming ether linkages. masterorganicchemistry.com The tosylation of a hydroxyl group on an oligoethylene glycol chain renders that position susceptible to attack by an alkoxide. researchgate.netjchemlett.com

The synthesis often involves the reaction of a monotosylated oligoethylene glycol with the sodium salt of another oligoethylene glycol. researchgate.net This approach allows for the controlled elongation of the ethylene (B1197577) glycol chain. For instance, reacting the monotosylate of triethylene glycol with the sodium salt of triethylene glycol can produce hexaethylene glycol. This strategy can be extended to synthesize this compound by selecting the appropriate starting oligoethylene glycol fragments. The use of powdered potassium hydroxide in dioxane has been reported as an effective base for these coupling reactions. researchgate.net

Halide precursors are also widely used in the synthesis of oligoethylene glycols. francis-press.comwikipedia.org Similar to tosylates, halides serve as good leaving groups in nucleophilic substitution reactions. The reaction of an oligoethylene glycol with a halo-terminated counterpart in the presence of a base is a common strategy. francis-press.com The reactivity of the halide follows the order I > Br > Cl. francis-press.com

Functionalization Strategies for Terminal Groups

The versatility of this compound and related oligoethylene glycols is greatly enhanced by the ability to introduce a wide array of functional groups at their terminal positions. These functional groups serve as handles for further chemical modifications, enabling the conjugation to other molecules or the initiation of polymerization reactions.

Synthesis of Acrylate-Terminated Derivatives for Polymerization Applications

Acrylate-terminated oligoethylene glycols are valuable monomers in the production of polymers through processes like photopolymerization. ontosight.ai The synthesis of this compound-1,17-diyl diacrylate typically involves the reaction of this compound-1,17-diol with acryloyl chloride in the presence of a base, such as triethylamine. ontosight.ainih.gov This reaction introduces acrylate (B77674) groups at both ends of the oligoethylene glycol chain. These diacrylate monomers can then be used to form cross-linked polymer networks, which find applications in coatings, adhesives, and biomedical materials. ontosight.ai

Introduction of Amine, Thiol, and Azido (B1232118) Functionalities

The introduction of amine, thiol, and azido groups at the termini of oligoethylene glycols opens up a vast landscape of bioconjugation and material science applications.

Amine Functionalization: Amine-functionalized oligoethylene glycols can be synthesized through various routes. One common method involves the conversion of terminal hydroxyl groups to a better leaving group, such as a tosylate or mesylate, followed by reaction with ammonia (B1221849) or an amine. acs.orggoogle.com Another approach is the reductive amination of an aldehyde-terminated oligoethylene glycol. researchgate.net Ruthenium-catalyzed hydrogen borrowing reactions have also been employed for the PEG functionalization of amines. acs.org

Thiol Functionalization: Thiol groups are particularly useful for their ability to form disulfide bonds and participate in thiol-ene click chemistry. acs.org The synthesis of thiol-terminated oligoethylene glycols can be achieved by several methods. One route involves the conversion of terminal hydroxyl groups to tosylates, followed by reaction with sodium hydrosulfide. mdpi.com Another strategy is the esterification of the terminal hydroxyl groups with a mercapto-acid. mdpi.com Post-polymerization modification of hydroxyl groups can also be used, involving tosylation, introduction of a protected thiol, and subsequent deprotection. rsc.org

Azido Functionalization: The azide (B81097) group is a key component in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC). nih.govacs.org Azido-terminated oligoethylene glycols can be prepared by first converting the terminal hydroxyl group to a good leaving group, such as a tosylate or halide, and then reacting it with sodium azide. nih.gov This allows for the efficient and specific conjugation of the oligoethylene glycol to molecules containing an alkyne group. nih.govacs.org

Table 2: Common Methods for Terminal Functionalization of Oligoethylene Glycols

| Functional Group | Reagents/Method | Reference |

| Amine | 1. Tosylation/Mesylation, 2. Ammonia/Amine | acs.orggoogle.com |

| Reductive Amination | researchgate.net | |

| Thiol | 1. Tosylation, 2. Sodium Hydrosulfide | mdpi.com |

| Esterification with mercapto-acid | mdpi.com | |

| Azide | 1. Tosylation/Halogenation, 2. Sodium Azide | nih.gov |

This table summarizes some of the established methods for introducing key functional groups onto the termini of oligoethylene glycol chains, providing versatile platforms for further chemical transformations.

Phosphoryl-Containing Analogues for Enhanced Complexation Properties

The incorporation of phosphoryl groups into the oligoethylene glycol backbone can significantly enhance its complexation properties, particularly towards metal ions. The synthesis of such analogues can be achieved through the direct condensation of phosphoric acid with an oligoethylene glycol like ethylene glycol. researchgate.net This reaction can lead to the formation of linear macromolecules with repeating phosphate (B84403) ester linkages. researchgate.net Another approach involves the polymerization of monomers containing both an acrylate and a phosphinic acid group, which can be synthesized by esterification of a hydroxy-functional phosphoryl compound with a molecule like 2-hydroxyethyl acrylate. researchgate.net These phosphoryl-containing polymers exhibit interesting properties for applications where metal ion coordination is desired.

Incorporation into Polymeric Architectures (e.g., Poly(phenylacetylene)s)

The integration of oligoether side chains, such as those derived from this compound, into polymeric backbones is a strategic approach to impart specific functionalities and modify the physicochemical properties of the resulting materials. This is particularly relevant for conjugated polymers like poly(phenylacetylene)s (PPAs), where the side chains play a crucial role in determining solubility, processability, and self-assembly behavior.

The polymerization of phenylacetylene (B144264) derivatives is often accomplished using transition metal catalysts, with rhodium-based systems being notably effective. researchgate.netunizar.es These catalysts, such as those featuring a rhodium(I) center with a hemilabile phosphine (B1218219) ligand, can produce highly stereoregular, high molecular weight PPAs. researchgate.net The general synthetic strategy involves the polymerization of a phenylacetylene monomer that has been functionalized with the desired oligoether chain. This "grafting-through" approach ensures the regular incorporation of the side chains along the polymer backbone.

While direct examples functionalizing PPAs with this compound are specific, the principle is well-established through the use of similar oligo(ethylene glycol) (OEG) units in various conjugated polymers. rsc.orgcsic.es The primary motivation for incorporating these polar, flexible side chains is to enhance solubility in a wider range of solvents, which is often a significant challenge for rigid conjugated backbones. nih.gov For instance, in polythiophene-based systems, oligoether side chains render the polymers soluble in polar organic solvents and can influence the material's performance in applications like organic electrochemical transistors (OECTs). rsc.orgcsic.es

The length and nature of the oligoether side chain are critical design parameters. Longer chains generally increase solubility but can also dilute the concentration of the conjugated backbone, potentially affecting charge transport properties by creating a less ordered nanostructure. csic.es Research on poly(isoindigo-bithiophene)-based polymers demonstrated that an asymmetric design, incorporating both a hydrophobic alkyl chain and a hydrophilic oligoether chain, can lead to superior device performance and stability compared to symmetric designs. rsc.org This highlights the sophisticated level of control that can be achieved through side-chain engineering.

The resulting oligoether-functionalized PPAs can exhibit complex self-assembly behaviors, forming structures like fibers, vesicles, and helical superstructures, driven by interactions between the pendant groups. pku.edu.cn These properties are highly dependent on the nature of the side chains and the stereoregularity of the polymer backbone.

Table 1: Impact of Oligoether Side-Chain Engineering on Polymer Properties

| Polymer System | Side-Chain Feature | Observed Impact | Application Context | Reference |

| Poly(isoindigo-bithiophene) | Asymmetric design (alkyl and oligoether) | Enhanced coplanarity, stability, and mobility | Organic Electrochemical Transistors (OECTs) | rsc.org |

| Polythiophenes | Varied oligoether chain length | Optimal length balances solubility and charge transport | Thermoelectric Materials | csic.es |

| Poly(phenylacetylene)s | General functional pendants (e.g., amino acids, nucleotides) | Formation of vesicles, fibers, and superhelices through self-assembly | Nanomaterials, Supramolecular Chemistry | pku.edu.cn |

Stereoselective Synthesis and Chiral Modifications

While this compound is an achiral molecule, its derivatives offer opportunities for introducing chirality, leading to materials with unique optical and recognition properties. The stereoselective synthesis of oligoether derivatives is an area of growing interest, particularly for applications in asymmetric catalysis and chiral recognition.

A key strategy involves the use of chiral building blocks or catalysts during the synthesis of the oligoether chain itself. For instance, oligoethylene glycols can be constructed with chiral backbones, such as those derived from BINOL (1,1'-bi-2-naphthol). wikipedia.org These "chiral oligoethylene glycols" have been effectively used as multifunctional chiral cation-binding catalysts. wikipedia.org The defined stereochemistry of the backbone creates a chiral environment that can influence the outcome of chemical reactions.

Another approach involves attaching a chiral moiety to a pre-formed oligoether chain. This can be achieved by synthesizing a derivative of this compound with a reactive functional group at one or both ends, which can then be coupled with a chiral molecule.

While the parent compound is achiral, it is prochiral, meaning it can be converted into a chiral product in a single chemical step. For example, selective enzymatic modification of one of the two primary hydroxyl groups in a related symmetrical oligoethylene glycol could produce a chiral derivative. This principle is analogous to the enzymatic reactions of glycerol, a simple prochiral molecule.

In the context of polymeric architectures, the incorporation of chiral oligoether side chains onto a poly(phenylacetylene) backbone can induce a helical conformation in the polymer chain. This phenomenon, known as induced circular dichroism, arises from the transfer of chirality from the side chains to the main chain, creating a macromolecule with a preferred one-handed helical screw-sense. The efficiency of this chiral induction depends on the structure of the chiral side chain and its proximity to the polymer backbone. Such chiral polymers are of interest for applications in chiral separations, sensing, and chiroptical devices.

Theories on the origin of life have also spurred research into chiral selection during polymerization. Studies on template-directed oligomerization have shown that a chiral polymer template can preferentially direct the polymerization of monomers of the same handedness, while inhibiting the incorporation of monomers with the opposite chirality. nih.gov This fundamental research underscores the importance of stereochemistry in polymerization processes.

Methodological Advancements in Purification and Isolation Techniques for Oligoether Synthesis

The synthesis of well-defined oligoethers like this compound requires robust purification and isolation techniques to achieve high purity and monodispersity. The inherent polarity and flexible nature of oligo(ethylene glycol) (OEG) chains present unique challenges compared to more rigid, nonpolar molecules.

Traditional silica (B1680970) gel chromatography, a cornerstone of organic synthesis, is often problematic for OEG derivatives. These polar compounds tend to streak on silica plates and elute over a large number of fractions during column chromatography, leading to poor separation and low recovery. csic.es Researchers often have to resort to specialized solvent systems, such as chloroform/methanol or dichloromethane (B109758)/methanol mixtures, to achieve better separation, though these can still be suboptimal.

To overcome these challenges, a range of advanced chromatographic and non-chromatographic methods have been developed and refined for oligoether purification.

Advanced Chromatographic Techniques:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume rather than polarity. It is highly effective for preparing pure, monodisperse samples of oligoethers, especially for higher molecular weight homologs.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Using a nonpolar stationary phase (like C4 or C18) and a polar mobile phase, RP-HPLC is a powerful tool for purifying oligoethers and their derivatives. It is particularly useful for separating "trityl-on" intermediates in stepwise syntheses, where the bulky, nonpolar dimethoxytrityl (DMT) group is retained on the desired product, significantly altering its retention time compared to "trityl-off" failure sequences.

Ion-Exchange Chromatography: This method is applicable when the oligoether derivative contains a charged group. It separates molecules based on their net charge and is widely used for the purification of related molecules like oligonucleotides. rsc.org

Non-Chromatographic and Strategic Methods:

Phase Transfer Catalysis: This method can be employed in the synthesis itself to achieve selective reactions, such as the monobenzylation of oligoethylene glycols, which simplifies subsequent purification steps by reducing the number of potential byproducts.

Solid-Phase Synthesis: Attaching the growing oligoether chain to a solid support (like a Wang resin) allows for the simple removal of excess reagents and byproducts by washing and filtration at each step. rsc.org The final product is then cleaved from the support in a high state of purity. This approach can be entirely chromatography-free.

Aqueous Two-Phase Separation: This technique is particularly useful for removing polyethylene (B3416737) glycol (PEG) from protein solutions but can be adapted for other purification scenarios. By adding certain salts to an aqueous solution containing the oligoether, two immiscible aqueous phases can be induced, allowing the oligoether to partition preferentially into one phase. pku.edu.cn

Adsorption Methods: For removing PEG-like impurities from solutions, adsorption onto activated carbon can be an effective strategy. pku.edu.cn The efficiency depends on factors like pH, molecular weight, and the type of carbon used.

Table 2: Comparison of Purification Techniques for Oligoethers

| Technique | Principle of Separation | Advantages | Common Challenges/Considerations | Reference |

| Silica Gel Chromatography | Polarity | Inexpensive, widely available | Poor resolution, streaking, low recovery for polar oligoethers | csic.es |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume | Excellent for achieving monodispersity, especially for larger oligomers | Lower resolution for small, similarly sized molecules | rsc.org |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, excellent for "trityl-on" purification strategies | Requires specialized equipment, solvent consumption can be high | unizar.es |

| Solid-Phase Synthesis | Physical Immobilization | Simplified purification (washing/filtration), avoids chromatography | Initial setup can be complex, cleavage step required | rsc.org |

| Aqueous Two-Phase Separation | Partitioning between immiscible aqueous phases | Scalable, can remove large quantities of PEG-like compounds | Limited to specific systems, requires careful phase selection | pku.edu.cn |

Coordination Chemistry of 3,6,9,12,15 Pentaoxaheptadecane Based Ligands

Interactions with Transition Metal Ions and Lanthanides

Luminescent Properties of Metal-Oligoether Complexes

The incorporation of oligoether chains, such as 3,6,9,12,15-pentaoxaheptadecane, into ligands can significantly influence the luminescent properties of their metal complexes. This is particularly evident in complexes with d¹⁰ transition metals and lanthanides, where the flexible oligoether chain plays a crucial role in shielding the metal center and modulating the ligand field, which in turn affects the emissive characteristics.

Recent advancements in the study of transition metal-based luminescent compounds have highlighted the potential of d¹⁰ metal ions like Cu(I), Ag(I), and Au(I) as viable alternatives to heavier, more expensive metals. mdpi.comrsc.org These ions can form luminescent complexes that are suitable for a range of applications. mdpi.com The photophysical properties of these complexes, including their emission spectra and quantum yields, are highly dependent on the coordination environment. For instance, a novel heteroleptic Ag(I) complex, [AgL(PPh₃)]BF₄, where L is a phenanthroline derivative, was found to be a weak emitter with a photoluminescence quantum yield of 8.6% in a dichloromethane (B109758) solution. mdpi.com The emission spectrum of this complex showed a significant hypsochromic (blue) shift compared to the free ligand, indicating an interaction between the Ag(I) ion and the ligand that impacts the nature of the excited state. mdpi.com

In the case of lanthanide complexes, the oligoether component can be instrumental in sensitizing the metal ion's luminescence. Lanthanide ions themselves possess fascinating optical properties, but their direct excitation is often inefficient. nih.gov Therefore, ligands are designed to absorb light and transfer the energy to the lanthanide ion, which then emits light from its characteristic long-lived excited states. researchgate.net The efficiency of this energy transfer and the subsequent luminescence are highly sensitive to the coordination environment. Specifically, shielding the metal ion from solvent molecules, particularly those with high-frequency oscillators like O-H bonds, is critical to prevent non-radiative quenching of the metal-centered excited state. researchgate.net Acyclic ligands that can effectively wrap around the metal ion, like oligoethers, can increase the luminescence lifetime by displacing these quenching solvent molecules from the inner coordination sphere. researchgate.net

The luminescent properties of europium and terbium complexes are particularly well-studied, with emissions in the visible region and lifetimes on the order of milliseconds. researchgate.net More recently, there has been growing interest in the near-infrared (NIR) luminescence from lanthanides such as ytterbium(III), neodymium(III), and erbium(III). researchgate.net The design of the ligand, including the incorporation of oligoether chains, is key to optimizing the luminescent output of these complexes for various applications.

Table 1: Photophysical Data for a Representative Ag(I) Complex and Ligand

| Compound | Emission Maxima (λem) in CH₂Cl₂ (nm) | Photoluminescent Quantum Yield (ΦPL) in CH₂Cl₂ (%) |

| Ligand L | 545 | 6.0 |

| Complex 1 | 475 | 8.6 |

Data sourced from a study on a heteroleptic Ag(I) complex. mdpi.com

Kinetic Studies of Metal Ion Complexation and Decomplexation

The kinetics of complexation and decomplexation of metal ions with acyclic oligoether ligands like this compound are fundamental to understanding their function in various chemical and biological systems. These studies provide insights into the rates at which these flexible ligands bind and release metal ions, which is crucial for applications such as ion transport and catalysis.

In the context of enzymatic reactions, kinetic studies can elucidate the role of metal-ligand complexes. For example, in the reaction catalyzed by ATP-creatine phosphotransferase, the kinetics of the reverse reaction are influenced by the presence of magnesium ions. nih.gov The value of the kinetic constant in such systems can depend on the apparent stability constant of the metal ion-nucleotide complex. nih.gov Furthermore, at higher concentrations, Mg²⁺ can act as a non-competitive inhibitor with respect to both the magnesium-nucleotide complex (MgADP⁻) and phosphocreatine. nih.gov Such studies underscore the importance of understanding the kinetics of metal ion interactions in complex systems.

The decomplexation, or release, of the metal ion is equally important. The rate of decomplexation is a measure of the kinetic stability of the complex. A complex may be thermodynamically stable (having a high formation constant) but kinetically labile (undergoing rapid ligand exchange). Conversely, a complex can be kinetically inert (slow to exchange ligands) even if it is thermodynamically less stable. This distinction between thermodynamic and kinetic stability is a key concept in coordination chemistry. researchgate.net

Influence of Solvent Environment on Coordination Stability and Selectivity

The solvent plays a critical role in the coordination of metal ions by oligoether ligands, significantly influencing both the stability and the selectivity of the resulting complexes. The interactions between the solvent and the various species in solution—the free metal ion, the free ligand, and the metal-ligand complex—can alter the thermodynamics of the complexation reaction.

The stability of metal-oligoether complexes is often highly solvent-dependent. rsc.org For instance, the stability of alkali metal complexes with calix rsc.orgarene amide derivatives was found to decrease in the solvent order: acetonitrile (B52724) > benzonitrile (B105546) >> methanol. rsc.org This trend can be explained by considering the differences in the solvation of the ligand and the free and complexed metal cations in these solvents. rsc.org Generally, solvents with a higher donor ability can more effectively solvate the metal cation, which can lead to a decrease in the stability of the complex with the oligoether ligand, as the ligand must compete with the solvent molecules for coordination to the metal ion.

The type of solvent can also influence whether a complexation reaction is enthalpically or entropically driven. In a study of Schiff base complexes, it was found that in some solvents the reactions were exothermic, while in others they were endothermic. researchgate.net The spontaneity of all these reactions was confirmed by negative Gibbs free energy of formation (ΔG°) values. researchgate.net For the complexation of Li⁺ with certain calixarene (B151959) derivatives in methanol, the entropic contribution was substantial, which was attributed to the entropically favorable desolvation of the small lithium cation. rsc.org

The solvent also impacts the selectivity of a ligand for different metal ions. A ligand may exhibit high selectivity for a particular cation in one solvent but show little or no selectivity in another. This is because the solvent can modulate the relative stabilities of the complexes with different cations. For example, the formation of different structural isomers of metal-organic frameworks (MOFs) can be directed by the choice of solvent system, suggesting that the interaction between the ligands and the solvent is responsible for selective coordination. researchgate.net

Furthermore, the solvent can influence the coordination number and geometry of the metal ion in the complex. Transition metal ions, for example, tend to form coordination complexes with solvent molecules like water, ethanol, or acetonitrile. researchgate.net During complex formation with a ligand like an oligoether, these coordinated solvent molecules are displaced. researchgate.net This displacement of solvent molecules from the first solvation shell of the cation is a key step in the complex formation process. researchgate.net

Table 2: Stability Constants (log K) of a Calix rsc.orgarene Ligand (L1) with Alkali Metal Cations in Different Solvents at 25 °C

| Cation | Acetonitrile (MeCN) | Benzonitrile (PhCN) | Methanol (MeOH) |

| Li⁺ | 4.3 | 3.2 | < 2 |

| Na⁺ | 6.7 | 5.9 | 3.1 |

| K⁺ | 4.9 | 4.4 | 2.4 |

| Rb⁺ | 4.1 | 3.7 | < 2 |

| Cs⁺ | 3.7 | 3.4 | < 2 |

Data sourced from a comprehensive study on the complexation of alkali metal cations by a calix rsc.orgarene derivative. rsc.org

Supramolecular Chemistry and Host Guest Interactions of 3,6,9,12,15 Pentaoxaheptadecane Systems

Non-Covalent Interactions with Neutral Organic Molecules

The foundation of the supramolecular chemistry of 3,6,9,12,15-pentaoxaheptadecane lies in its capacity for non-covalent interactions. These interactions, which are weaker than covalent bonds, include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The five ether oxygen atoms along the oligomer's backbone are Lewis basic and can act as hydrogen bond acceptors. This allows the flexible chain to wrap around or associate with suitable guest molecules, particularly those with hydrogen bond donor sites. These interactions are fundamental to the formation of organized supramolecular structures. nih.govacs.org

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. For an acyclic, flexible host like this compound, recognition depends on conformational organization to create a binding cavity that is complementary in size, shape, and chemical nature to a potential guest molecule. The principle is analogous to the "lock-and-key" model, where favorable interactions stabilize the resulting host-guest complex. researchgate.net

The strength of these interactions is quantified by the binding affinity or association constant (Kₐ). While specific Kₐ values for this compound with simple neutral organic guests are not widely documented, studies on analogous systems provide insight. For instance, the complexation of paraquat (B189505) derivatives, which are dicationic but serve as classic guests for polyethers, with cryptand or crown ether hosts involves strong non-covalent forces like hydrogen bonding and π-stacking. nist.gov The apparent association constant for a cryptand/paraquat nih.govpseudorotaxane was determined to be approximately 1.4 (±0.2) × 10⁴ M⁻¹, highlighting the stability achievable through these interactions. nist.gov In more complex systems, poly(ethylene glycol) (PEG) chains have been shown to influence the conformation of neutral peptides through such non-covalent forces. nih.gov

While this compound is an acyclic molecule, it readily participates in the formation of inclusion complexes, most notably as the "guest" component in pseudorotaxanes. A pseudorotaxane is a supramolecular complex in which a linear molecule (the guest) is threaded through a macrocyclic molecule (the host) without a covalent bond.

It is well-established that oligo(ethylene glycol) chains, such as this compound, can be threaded by α-cyclodextrin hosts. acs.orgmdpi.com The process is driven by favorable interactions, including hydrogen bonds between the ether oxygens of the PEG chain and the hydroxyl groups on the rim of the cyclodextrin (B1172386) cavity. mdpi.com The formation of these "molecular necklaces" can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), which show characteristic vibrational changes and crystalline channel-like structures upon complex formation. nih.govunifi.it The threading is often an autocatalytic process; once initiated on a polymer chain, it proceeds rapidly until the chain is fully threaded, which can lead to aggregation and precipitation of the complex. acs.orgnih.gov

The stability of these pseudorotaxanes is significant, as dethreading can be slow unless induced by changes in the environment, such as heating or dilution. acs.org This demonstrates that strong ring-chain interactions are present. acs.org

Templating Effects in Supramolecular Synthesis and Self-Assembly

In supramolecular chemistry, a templating effect occurs when a molecule or assembly directs the synthesis or arrangement of other molecules around itself. While specific examples of this compound acting as a template are not prominent, the principle can be applied to oligoether systems. The ordered arrangement of hydrogen-bond accepting ether oxygens along the chain presents a pattern that could, in principle, organize complementary guest molecules.

A related concept is seen in the layer-by-layer (LbL) assembly of hydrogen-bonded polymer multilayers, a technique where polymers like polyethylene (B3416737) glycol are used. nih.gov In this process, a layer of a hydrogen-bond-donating polymer is deposited, followed by a layer of a hydrogen-bond-accepting polymer like PEG. The first layer acts as a template for the assembly of the second, creating ordered thin films. This process relies on the cumulative effect of many hydrogen bonds to create a stable, structured material. nih.gov Therefore, while not a template in the classical synthetic sense, the oligoether chain can guide the formation of ordered supramolecular structures.

Design of Responsive Supramolecular Systems Incorporating Oligoether Units

Oligoether units are frequently incorporated into "smart" or responsive supramolecular systems that change their properties in response to external stimuli. These stimuli can be physical (temperature, light) or chemical (pH, enzymes). nih.govmdpi.com

Thermo-responsive Systems: Poly(ethylene glycol)-based materials can exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble in water upon heating. nyu.edu This property is harnessed to create thermo-sensitive hydrogels that can undergo a sol-gel transition around physiological temperatures, making them attractive for drug delivery applications. nih.gov

pH-Responsive Systems: By combining oligoether chains with pH-sensitive moieties, hydrogels can be designed to swell or collapse in response to changes in the acidity of the environment. This is a powerful strategy for creating drug delivery systems that target the acidic microenvironment of tumors. nih.gov

Other Stimuli: PEG and oligoether derivatives have been incorporated into a wide range of responsive materials. These include photo-sensitive hydrogels that respond to UV, visible, or near-infrared light; magnetic field-sensitive systems containing iron oxide nanoparticles; and enzyme-cleavable materials designed to release a payload in the presence of specific biological triggers. researchgate.netnih.gov

These examples show that the biocompatible and hydrophilic nature of the oligoether chain makes it a versatile structural component for designing advanced, functional materials. mdpi.comnih.gov

Computational Modeling of Host-Guest Architectures

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the structure, dynamics, and interactions of oligoether systems at the atomic level. nih.govresearchgate.net These simulations provide insights that are often difficult to obtain through experiments alone. nih.gov

MD simulations using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have been used to study pure liquid ethylene (B1197577) glycol and its aqueous solutions. researchgate.netscienceopen.com These studies analyze dihedral angle distributions, radial distribution functions, and hydrogen bond networks, revealing that the flexible chains predominantly adopt gauche conformations. researchgate.netscienceopen.com

Simulations have also been crucial in understanding the PEGylation of biomolecules, showing how the attachment of PEG chains can affect the conformation and stability of proteins and peptides. nih.gov Advanced computational studies have modeled the penetration of a PEG chain into a proposed cholesterol transport tunnel in a protein, revealing the specific hydrogen bonding and clamping interactions that facilitate this process. mdpi.com Furthermore, modeling has been used to predict the LCST behavior of thermoresponsive polymers containing oligooxyethylene side chains by correlating it with the hydrophobic shell intensity of the terminal groups. nyu.edu

A tangible output of computational chemistry is the prediction of physicochemical properties. For this compound, collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, have been calculated for various adducts.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 251.18530 | 160.0 |

| [M+Na]⁺ | 273.16724 | 164.5 |

| [M-H]⁻ | 249.17074 | 159.0 |

| [M+NH₄]⁺ | 268.21184 | 177.3 |

| [M+K]⁺ | 289.14118 | 165.2 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using CCSbase. Data sourced from PubChemLite.

These computational approaches are vital for the rational design of new supramolecular systems and for interpreting experimental observations of host-guest architectures involving oligoethers.

Theoretical and Computational Investigations of 3,6,9,12,15 Pentaoxaheptadecane

Conformational Analysis and Flexibility Studies using Molecular Mechanics and Molecular Dynamics

The flexibility of 3,6,9,12,15-pentaoxaheptadecane is central to its function, particularly in its ability to coordinate with cations. This flexibility arises from the numerous rotatable bonds along its backbone. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the vast conformational space of such long-chain molecules.

Molecular Mechanics (MM) force fields, such as GAFF (General AMBER Force Field) or OPLS (Optimized Potentials for Liquid Simulations), are used to calculate the potential energy of the molecule as a function of its atomic coordinates. rsc.org These force fields model the molecule as a collection of atoms connected by springs (bonds and angles) and governed by van der Waals and electrostatic interactions. By systematically rotating the bonds and calculating the corresponding energy, a potential energy surface can be mapped out, revealing the low-energy (stable) conformations.

For oligo(ethylene glycol) chains, studies have shown a general preference for a gauche conformation around the C-C bonds and a trans conformation around the C-O bonds (TGT conformation). harvard.edu This arrangement leads to the formation of a stable, helical structure. In this compound, the five ether oxygens can arrange themselves to create a binding pocket for cations, a conformation that is crucial for its complexation properties.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes over time, providing insights into the molecule's flexibility and the transition rates between different conformational states. nih.gov For instance, an MD simulation of this compound in a solvent can show how the chain folds and unfolds, and how it adapts its conformation to interact with surrounding solvent molecules or ions.

Key Research Findings:

Dominant Conformations: The lowest energy conformations of oligoethylene glycols typically feature gauche arrangements for the O-C-C-O dihedral angles and trans for the C-O-C-C dihedrals. This leads to a helical structure that can efficiently solvate cations.

Force Field Performance: Studies on various polyethylene (B3416737) glycol (PEG) oligomers have shown that force fields like GAFF can reproduce experimental thermophysical properties, such as density and diffusion coefficients, with good accuracy (within 5-10%). rsc.org This validates their use for simulating the behavior of related molecules like this compound.

Table 1: Representative Dihedral Angles and Their Impact on Conformation

| Dihedral Angle | Type | Preferred Conformation | Energy (kcal/mol) | Implication |

|---|---|---|---|---|

| C-O-C-C | Ether Linkage | trans | ~0 | Promotes chain extension |

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations can provide detailed information about bond lengths, bond angles, atomic charges, and the distribution of electron density within the this compound molecule.

In a DFT study of this molecule, the primary focus would be on the five ether oxygen atoms and their influence on the electronic properties of the chain. The oxygen atoms are highly electronegative, leading to a significant partial negative charge on them and partial positive charges on the adjacent carbon atoms. This charge distribution is fundamental to the molecule's ability to engage in strong dipole-dipole interactions and to coordinate with cations.

DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize Geometry: Determine the most stable three-dimensional structure of the molecule with high precision.

Calculate Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be compared with experimental data to validate the calculated structure.

Analyze Charge Distribution: Use methods like Natural Bond Orbital (NBO) analysis to quantify the partial charges on each atom. This is crucial for understanding intermolecular interactions. nih.gov

Visualize Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to understanding the molecule's reactivity. For an ether like this, the HOMO is typically localized on the oxygen lone pairs.

Key Research Findings from Analogous Systems:

Bond Characteristics: DFT studies on ethylene (B1197577) glycol and similar ethers show that C-O bond lengths are typically around 1.43 Å, while C-C bonds are around 1.53 Å. The C-O-C bond angle is approximately 112°, and the O-C-C angle is around 109°. researchgate.net

Charge Polarization: The ether oxygen atoms act as strong electron-withdrawing groups, polarizing the adjacent C-H bonds and creating localized regions of negative electrostatic potential that are attractive to cations.

Table 2: Predicted Electronic Properties of this compound from DFT (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | 2.5 - 3.5 D | Indicates a highly polar molecule, capable of strong electrostatic interactions. |

| Partial Charge on Ether Oxygen | -0.5 to -0.7 e | Confirms the role of oxygen atoms as primary sites for cation binding. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and the molecule's tendency to donate electrons (e.g., in a complex). |

Prediction of Binding Energies and Selectivity in Complexation

A key feature of this compound is its ability to act as a ligand, binding to metal cations. The five ether oxygens can wrap around a cation, forming a stable complex. Computational methods are vital for predicting the strength and selectivity of this binding.

The binding energy (ΔE_binding) of a complex between the molecule (L) and a cation (M+) can be calculated as: ΔE_binding = E_complex - (E_ligand + E_cation)

Where E_complex, E_ligand, and E_cation are the energies of the complex, the free ligand, and the free cation, respectively, calculated using methods like DFT. A more negative binding energy indicates a more stable complex.

Selectivity for different cations (e.g., Li⁺, Na⁺, K⁺) is determined by a combination of factors:

Ionic Radius: The size of the cation must be compatible with the size of the binding cavity formed by the folded ligand. This compound is flexible and can adapt to different cation sizes, but it will have an optimal fit for a specific radius.

Charge Density: Cations with higher charge density (smaller size, higher charge) generally lead to stronger electrostatic interactions.

Solvation Effects: The energy penalty of stripping the solvent molecules from the cation before complexation is a critical factor. This can be modeled using implicit solvent models or by including explicit solvent molecules in the calculation.

Molecular dynamics simulations can also be used to calculate the potential of mean force (PMF) for the association/dissociation of the cation and ligand, providing a measure of the free energy of binding in solution. researchgate.net

Table 3: Illustrative Predicted Binding Energies and Selectivity for Cation Complexation

| Cation | Ionic Radius (Å) | Predicted Gas-Phase Binding Energy (kcal/mol) | Predicted Aqueous Free Energy of Binding (kcal/mol) | Selectivity Trend |

|---|---|---|---|---|

| Li⁺ | 0.76 | -45 to -55 | -3 to -6 | Moderate |

| Na⁺ | 1.02 | -35 to -45 | -4 to -7 | High |

| K⁺ | 1.38 | -30 to -40 | -3 to -5 | Moderate |

Note: These are illustrative values based on trends for similar polyethers. Actual values require specific, high-level computations.

Simulation of Intermolecular Interactions in Condensed Phases

The behavior of this compound in a liquid or solution (a condensed phase) is governed by a complex network of intermolecular interactions. MD simulations are the primary tool for studying these phenomena. nih.gov A simulation box is typically constructed containing many molecules of the polyether and the solvent (e.g., water), and their interactions are simulated over time.

The key intermolecular interactions at play include:

Hydrogen Bonding: If the solvent is protic (like water), its molecules can act as hydrogen bond donors to the ether oxygens of this compound. nih.gov The number and lifetime of these hydrogen bonds are critical for determining the molecule's solubility and hydration structure.

Van der Waals Forces: These dispersion and repulsion forces dictate how the hydrocarbon sections of the chains pack together.

Dipole-Dipole Interactions: The permanent dipole of the molecule will interact with the dipoles of neighboring molecules (both solvent and solute).

Analysis of the simulation trajectories can yield important structural and dynamic information, such as the Radial Distribution Function (RDF). The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For example, the RDF between the ether oxygens and water hydrogens can reveal the structure of the hydration shell around the molecule. dovepress.com

Table 4: Key Intermolecular Interactions in a Condensed Phase (e.g., in Aqueous Solution)

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond | Ether Oxygen (acceptor) - Water Hydrogen (donor) | 3 - 5 | Governs solubility and hydration. |

| Ion-Dipole | Cation - Ether Oxygen | 10 - 100+ | Primary interaction in complex formation. |

| Dipole-Dipole | Polar C-O bonds on different molecules | 1 - 3 | Affects liquid-state structure and boiling point. |

Quantitative Structure-Activity Relationship (QSAR) for Complexation Efficiency (if applicable for derivatives)

While no specific QSAR studies for derivatives of this compound are widely reported, the framework is highly applicable for designing ligands with enhanced complexation efficiency. A QSAR study aims to build a statistical model that correlates chemical structure with a specific activity, in this case, the efficiency of cation complexation.

The process would involve:

Creating a Library of Derivatives: A set of molecules would be designed by systematically modifying the parent structure of this compound. Modifications could include changing the terminal ethyl groups to other alkyl or functional groups, or altering the length of the polyether chain.

Calculating Molecular Descriptors: For each derivative, a range of computational descriptors would be calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Determining Activity: The "activity" would be the computationally determined binding free energy with a target cation (e.g., Na⁺), calculated using DFT or MD methods as described in section 5.3.

Building the QSAR Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that relates the descriptors to the binding energy.

A hypothetical QSAR equation might look like: Binding Energy = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(Molecular Volume)

Such a model, once validated, could rapidly predict the complexation efficiency of new, unsynthesized derivatives, guiding experimental efforts toward the most promising candidates.

Table 5: Hypothetical QSAR Study for Na⁺ Complexation Efficiency

| Derivative (Modification of R in R-O-(CH₂CH₂O)₄-R) | LogP (Descriptor) | Dipole Moment (Descriptor) | Molecular Volume (Descriptor) | Predicted Binding Energy (Activity) |

|---|---|---|---|---|

| R = -CH₃ | 0.5 | 2.8 D | 220 ų | -6.5 kcal/mol |

| R = -CH₂CH₃ (Parent) | 1.1 | 3.0 D | 250 ų | -7.0 kcal/mol |

| R = -CH₂CH₂CF₃ | 1.8 | 4.5 D | 290 ų | -5.8 kcal/mol |

Advanced Applications and Functional Materials Incorporating 3,6,9,12,15 Pentaoxaheptadecane

Role in Polymer Chemistry and Material Science

In the realm of polymer science, 3,6,9,12,15-pentaoxaheptadecane and its derivatives are utilized for their ability to influence the structure and properties of polymers at a molecular level.

Monomeric or Cross-linking Agent in Polymer Synthesis (e.g., Photopolymerization)

Derivatives of this compound, such as those functionalized with reactive groups like acrylates or azides, serve as effective cross-linking agents in polymer synthesis. For instance, this compound-1,17-diyl bis-azide is identified as a cross-linking reagent scbt.com. In photopolymerization, a process that uses light to initiate polymerization, oligo(ethylene glycol) dimethacrylates are used to form cross-linked polymer electrolytes researchgate.net. Similarly, polyethylene (B3416737) glycol diacrylate (PEGDA), a related compound, is a widely used cross-linking agent in the fabrication of materials like contact lenses via photocuring nih.gov. The length of the oligo(ethylene glycol) chain influences the properties of the resulting cross-linked network.

The process of photopolymerization is critical in 3D printing, where the curing behavior of photopolymer resins is influenced by factors such as photoinitiator concentration and the composition of the resin itself acs.org. The inclusion of oligo(ethylene glycol)-based cross-linkers can impact the curing depth and the mechanical properties of the final printed object acs.org. Fumarate-based polyesters incorporating oligo(poly(ethylene glycol)) can be photocrosslinked to form hydrogels for tissue engineering applications unm.edu.

Modulators of Polymer Properties (e.g., Ion Conductivity)

The ethylene (B1197577) oxide units within the this compound structure are particularly effective at solvating cations, a property that is harnessed to modulate the ionic conductivity of polymers. In solid polymer electrolytes, the movement of ions is closely linked to the segmental motion of the polymer chains nih.govmdpi.com. The flexible nature of the oligo(ethylene glycol) backbone facilitates this segmental motion, thereby promoting ion transport.

The ionic conductivity of polymer electrolytes based on poly(ethylene oxide) (PEO) is a subject of extensive research for applications in lithium-ion batteries nih.govnih.govyoutube.com. The introduction of oligo(ethylene glycol) dimethacrylates into a polymer matrix can enhance ionic conductivity, with the conductivity increasing with the length of the ethylene oxide repeating unit researchgate.net. Conversely, the glass transition temperature of these polymer electrolytes tends to decrease with an increasing number of ethylene oxide units, which is beneficial for maintaining conductivity at lower temperatures researchgate.net.

The addition of inorganic fillers to PEO-based electrolytes can further enhance ionic conductivity by reducing the crystallinity of the polymer and creating more amorphous regions for ion transport mdpi.comnih.gov. The choice of lithium salt also plays a crucial role, with salts having larger anions generally leading to better dissolution and dissociation in the PEO matrix, resulting in higher ionic conductivity nih.gov.

| Polymer System | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

|---|---|---|---|

| Cross-linked oligo(ethylene glycol) dimethacrylate with LiClO4 | 2.35 × 10⁻³ | Not Specified | researchgate.net |

| PEO-grafted PMMA with lithium salt | 10⁻⁴ | Room Temperature | researchgate.net |

| In situ PEO-based electrolyte (PEGDMA 1000, LiFSI) | 6.13 × 10⁻⁴ | Room Temperature | nih.gov |

| PEO/NaClO4 with 5% nano-SiO2 | 1.10 × 10⁻⁶ | Room Temperature | mdpi.com |

| PEO12LiClO4-LLZO composite | 2.2 × 10⁻⁴ | Room Temperature | mdpi.com |

Integration into Hybrid Materials and Composites

The versatility of this compound and related oligo(ethylene glycols) extends to their incorporation into hybrid materials and composites, where they can impart specific functionalities. For instance, oligo(ethylene glycol)-based hybrid microgels loaded with magnetic nanoparticles have been synthesized researchgate.net. These materials can exhibit stimuli-responsive behavior, such as thermoresponsiveness, making them suitable for biomedical applications researchgate.net.

Furthermore, block copolymers containing poly[oligo(ethylene glycol) methacrylate] have been used to create multifunctional hybrid nanostructures that can encapsulate both magnetic nanoparticles and DNA nih.gov. These materials hold promise for applications in theranostics and gene delivery nih.gov. The oligo(ethylene glycol) segments can also be incorporated into the side chains of n-channel polymer semiconductors, influencing the thin-film crystalline structure and electronic properties of the material rsc.org.

Methodologies in Selective Extraction and Separation Technologies

The ability of the ether oxygens in the this compound backbone to coordinate with metal cations makes it a valuable component in the design of systems for selective extraction and separation.

Design of Extractants for Specific Metal Ions

Polyethylene glycols are utilized in aqueous two-phase systems for the extraction of metal ions nih.gov. These systems, which are typically composed of a polymer and an inorganic salt, offer a non-toxic and cost-effective method for metal separation. The extraction behavior of metal ions in these systems is largely dependent on the stability of the species formed with the extractant nih.gov. Chelating extractants, which contain at least two donor atoms, form stable complexes with metal cations that are more soluble in an organic phase, facilitating their extraction from an aqueous solution mdpi.com. While specific studies on this compound as a primary extractant are not prevalent, its structural motifs are central to the design of more complex chelating agents.

The efficiency of metal ion extraction can be influenced by various factors, including pH, extractant concentration, and temperature. For example, the extraction of certain metal ions increases with increasing pH and extractant concentration researchgate.net.

Applications in Membrane-Based Separations

Oligo(ethylene glycol)-based materials are being explored for the fabrication of advanced separation membranes. Thin-film composite nanofiltration membranes incorporating oligo-ethylene-glycol units have been developed for the effective separation of monovalent and divalent anions rsc.org. The ethylene glycol units contribute to the hydrophilicity and ion affinity of the membrane, enabling selective ion transport rsc.org.

Principles of Chemical Sensor Development Based on Oligoether Recognition

The development of chemical sensors often relies on the principle of molecular recognition, where a specific host molecule selectively binds to a target analyte, resulting in a measurable signal. Oligoethers, such as this compound, are particularly effective in this role, especially for the detection of metal cations.

The fundamental principle of sensor development using oligoether recognition lies in the ability of the oxygen atoms in the ether linkages to coordinate with cations. This interaction is a form of host-guest chemistry, where the oligoether acts as the host and the cation is the guest. The flexible nature of the oligoether chain allows it to wrap around the cation, forming a stable complex. The selectivity of this recognition is determined by several factors, including the size of the cation and the length and conformation of the oligoether chain.

Oligo(ethylene glycol) (OEG) chains, such as the one in this compound, have been incorporated into various sensing systems to enhance their performance. scielo.brscielo.br Their roles are multifaceted and can include:

Ionophore: The primary role is to act as an ionophore, a substance that can reversibly bind and transport ions across a membrane. In ion-selective electrodes (ISEs), the oligoether is embedded in a polymeric membrane. When the electrode is in contact with a sample solution, the oligoether selectively complexes with the target ion at the membrane-solution interface. This complexation event alters the potential across the membrane, which is then measured and correlated to the concentration of the ion.

Improving Solubility and Biocompatibility: The hydrophilic nature of the oligoether chain can improve the water solubility of the sensing molecule, which is crucial for applications in aqueous environments. scielo.br

Spacer Arms: In more complex sensor designs, OEG chains can be used as flexible spacers to separate the recognition element from a signaling unit (e.g., a fluorophore or a nanoparticle). This separation can prevent quenching or other interference, leading to a clearer signal upon analyte binding. scielo.br

Antifouling Properties: Surfaces modified with oligo(ethylene glycol) derivatives are known to resist non-specific protein adsorption, a critical feature for sensors used in biological samples. scielo.br

While research has highlighted the use of the closely related tetraethylene glycol dimethyl ether (tetraglyme) in glucose sensors, the principles are directly applicable to this compound due to their structural similarity. sigmaaldrich.com The primary difference lies in the terminal ethyl groups, which can influence the lipophilicity and conformational flexibility of the molecule, thereby subtly tuning its recognition properties.

Table 1: Comparison of Oligoether Roles in Chemical Sensors

| Role | Principle of Operation | Advantage in Sensing Systems |

| Ionophore | Selective complexation with target ions based on size and charge. | High selectivity and sensitivity for specific analytes. |

| Solubilizer | The hydrophilic ether linkages increase the overall water solubility of the sensor molecule. | Enables sensor application in aqueous biological and environmental samples. |

| Spacer | Provides a flexible linker between the recognition site and the signal transducer. | Optimizes sensor response by preventing signal interference. |

| Antifouling Agent | Resists the non-specific binding of proteins and other biomolecules. | Enhances sensor longevity and reliability in complex biological media. |

Catalytic Systems Involving this compound as a Ligand or Phase-Transfer Catalyst

The electron-donating oxygen atoms and the flexible backbone of this compound make it a versatile component in catalytic systems, either as a ligand for a metal center or as a phase-transfer catalyst.

As a Ligand:

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. The oxygen atoms in this compound can coordinate to a metal center, influencing its electronic and steric properties. The flexibility of the chain allows it to adopt various coordination modes, potentially stabilizing different oxidation states of the metal during the catalytic cycle.

While specific research focusing solely on this compound as a ligand is not extensively documented, studies on the related tetraethylene glycol dimethyl ether (tetraglyme) have shown its utility as a solvent and stabilizer for palladium nanoparticle catalysts used in ammonia (B1221849) borane (B79455) dehydrogenation. rsc.org This suggests that this compound could similarly act as a stabilizing ligand for metal nanoparticles, preventing their aggregation and maintaining high catalytic activity.

As a Phase-Transfer Catalyst:

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). jetir.org A phase-transfer catalyst transports one of the reactants, typically an anion, from one phase to the other, where the reaction can then occur.

Polyethylene glycols (PEGs) and their derivatives are well-known phase-transfer catalysts. bme.hunih.gov The mechanism of action involves the coordination of the oxygen atoms in the polyether chain with a cation (e.g., K⁺, Na⁺), effectively encapsulating it. This complexation increases the lipophilicity of the cation, allowing it and its associated anion to be extracted from the aqueous phase into the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated.

This compound, as a short-chain oligoether, can function as an effective phase-transfer catalyst. Its efficiency is determined by a balance between its ability to complex the cation and the lipophilicity of the resulting complex. Longer PEG chains may exhibit stronger complexation but lower solubility in the organic phase, while shorter chains like this compound can offer a good compromise. bme.hu

The use of PEG derivatives as phase-transfer catalysts has been demonstrated in various organic reactions, including etherification and condensation reactions. nih.goviagi.or.id These catalysts are often considered "green" alternatives as they can reduce the need for harsh organic solvents and can sometimes be recycled. jetir.org

Table 2: Key Parameters of this compound in Catalysis

| Catalytic Role | Mechanism of Action | Key Molecular Features | Potential Applications |

| Ligand | Coordination to a metal center, modifying its electronic and steric environment. | Electron-donating oxygen atoms, flexible backbone. | Stabilization of metal nanoparticle catalysts, homogeneous catalysis. |

| Phase-Transfer Catalyst | Encapsulation of a cation to facilitate its transfer, along with its anion, between immiscible phases. | Ability to form stable complexes with alkali metal cations, appropriate lipophilicity. | Nucleophilic substitution reactions, oxidation, and reduction reactions in biphasic systems. |

Advanced Spectroscopic and Analytical Methodologies for 3,6,9,12,15 Pentaoxaheptadecane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of 3,6,9,12,15-pentaoxaheptadecane and related oligo(ethylene glycol) systems. nih.govmdpi.com Its versatility allows for not only the fundamental confirmation of molecular structure but also the intricate study of dynamic processes and the architecture of larger assemblies. nih.govmdpi.comnih.gov

1H, 13C, and Heteronuclear NMR for Ligand and Complex Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the structural verification of this compound and its derivatives. chemicalbook.commdpi.com In ¹H NMR, the ethylene (B1197577) glycol units typically exhibit characteristic signals in the 3-4 ppm region. researchgate.net For instance, the ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments within the molecule. chemicalbook.com The terminal methyl protons often appear as a triplet, while the methylene (B1212753) protons adjacent to the oxygen atoms present as a complex pattern of multiplets.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the ethylene glycol backbone resonating in a specific region of the spectrum. mdpi.comnp-mrd.org The chemical shifts of these carbons can be influenced by the presence of terminal functional groups or by the coordination of the polyether to a metal center. The accurate assignment of both ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and purity of these compounds. mdpi.comnih.gov

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives or when the molecule is part of a larger assembly. mdpi.com These 2D NMR experiments reveal correlations between directly bonded or long-range coupled nuclei, providing a detailed connectivity map of the molecule.

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal CH₃ | ~1.1 (triplet) | ~15 |

| -OCH₂CH₃ | ~3.4 (quartet) | ~66 |

| -OCH₂CH₂O- | ~3.6-3.7 (multiplet) | ~70-71 |

| Terminal CH₂O- | ~3.5-3.6 (multiplet) | ~69 |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Conformational Studies and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational flexibility and dynamic exchange processes in this compound and related oligo(ethylene glycol) systems. These molecules are not static but exist as an equilibrium of different conformers in solution. DNMR allows for the study of the rates of interconversion between these conformers, which often occurs on the NMR timescale.

By analyzing changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters associated with conformational changes, such as the rotation around C-C and C-O bonds. This information is critical for understanding the flexibility of the polyether chain, which in turn influences its ability to bind cations and form complexes. For example, studies on related ethylene glycol derivatives have shown that the central OCCO dihedral angle can exist in either a gauche or trans conformation, and the equilibrium between these states can be probed by DNMR. chemrxiv.org

DOSY NMR for Supramolecular Assembly Analysis

Diffusion-Ordered Spectroscopy (DOSY) NMR is a valuable tool for studying the formation and size of supramolecular assemblies involving this compound. nih.gov This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net

In a DOSY experiment, a pulsed field gradient is applied, which attenuates the NMR signal of each species to a degree that is dependent on its diffusion rate. By analyzing the signal decay as a function of the gradient strength, a 2D spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. This allows for the differentiation of monomers, oligomers, and larger aggregates in solution. DOSY NMR is particularly useful for characterizing the self-assembly of amphiphilic derivatives of this compound into micelles or other supramolecular structures. nih.gov It can also be used to estimate the molecular weight of polymers and to study the binding of the polyether to other molecules by observing changes in its diffusion coefficient upon complexation. researchgate.netmagritek.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Complex Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the composition of this compound and its complexes. nih.gov The choice of ionization technique is critical for obtaining meaningful data, with soft ionization methods being preferred to prevent fragmentation of the analyte. nih.govsemanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its metal complexes. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. semanticscholar.org

ESI-MS is highly effective for confirming the molecular weight of this compound and its derivatives. iaea.org It is also a powerful tool for studying the stoichiometry of non-covalent complexes, such as those formed between the polyether and metal cations. nih.govresearchgate.net The resulting mass spectrum will show peaks corresponding to the intact complex, allowing for the determination of the number of ligand molecules and metal ions in the assembly. Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of these complexes by inducing fragmentation and analyzing the resulting daughter ions. nih.govdoi.org

MALDI-TOF MS for Polymeric and Complex Architectures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is widely used for the characterization of polymers and large molecular complexes. frontiersin.orgnih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. bath.ac.uk Irradiation of the sample with a laser pulse causes the matrix to desorb and ionize, carrying the analyte molecules into the gas phase. The ions are then accelerated in an electric field and their mass-to-charge ratio is determined by their time of flight to the detector. bath.ac.uk